1-(Pyridin-3-yl)ethanamine dihydrochloride

Medicinal Chemistry Organic Synthesis Chemical Biology

1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS 1159823-02-5), also referred to as 1-(3-Pyridyl)ethylamine 2HCl, is a racemic mixture of a pyridine-based amine. It is characterized by its molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol.

Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
CAS No. 1159823-02-5
Cat. No. B1370924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)ethanamine dihydrochloride
CAS1159823-02-5
Molecular FormulaC7H12Cl2N2
Molecular Weight195.09 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)N.Cl.Cl
InChIInChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H
InChIKeyFSDMOCFYBMVHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS 1159823-02-5): A Procurement Guide for Research Applications


1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS 1159823-02-5), also referred to as 1-(3-Pyridyl)ethylamine 2HCl, is a racemic mixture of a pyridine-based amine. It is characterized by its molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol . This compound functions primarily as a versatile chemical building block and an intermediate in organic synthesis, particularly in medicinal chemistry research .

Why 1-(Pyridin-3-yl)ethanamine dihydrochloride Cannot Be Interchanged with Its Analogs


The decision to select 1-(Pyridin-3-yl)ethanamine dihydrochloride over its structurally similar compounds is driven by a combination of key factors. While it shares a common pyridine core with analogs like its single enantiomers and the 2-pyridinyl isomer, the target compound presents a distinct profile as a racemic mixture with a unique salt form, which influences its molecular weight and solubility characteristics. Unlike its chiral (R) or (S) enantiomers, which are often used for specific asymmetric syntheses, the racemic dihydrochloride offers a different cost profile and is suitable for applications where chirality is not a primary concern. Furthermore, compared to the 2-(Pyridin-3-yl)ethanamine isomer, the target compound's substitution pattern on the ethylamine chain is associated with different chemical reactivity and physical properties, as outlined below .

Quantifiable Differentiators of 1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS 1159823-02-5) vs. Analogs


Molecular Weight and Salt Form Distinction from the Free Base and Isomers

1-(Pyridin-3-yl)ethanamine dihydrochloride has a molecular weight of 195.09 g/mol , which is significantly higher than the free base (1-(Pyridin-3-yl)ethanamine, 122.17 g/mol) and the mono-hydrochloride salt (158.63 g/mol) . This higher mass is due to the presence of two equivalents of HCl. The dihydrochloride salt form generally improves aqueous solubility compared to the free base and may also enhance its stability for long-term storage [1].

Medicinal Chemistry Organic Synthesis Chemical Biology

Purity Specifications and Cost Comparison with Chiral Analogs

Commercially available 1-(Pyridin-3-yl)ethanamine dihydrochloride is routinely offered with a purity of 97% . The cost per gram for the racemic dihydrochloride (£39 for 1g ) is generally lower than that of its chiral (R) or (S) enantiomers, which are often more expensive due to the complexity of their asymmetric synthesis . This makes the racemic compound a more economical choice for preliminary research or applications that do not require stereochemical purity.

Chemical Procurement Synthetic Methodology Analytical Chemistry

Positional Isomer Differentiation: 1-(3-Pyridyl) vs. 2-(3-Pyridyl) Substitution

The target compound (1-(Pyridin-3-yl)ethanamine) features an ethylamine group attached at the alpha-carbon, whereas the positional isomer, 2-(Pyridin-3-yl)ethanamine, has the amine group on the beta-carbon. This seemingly minor structural shift results in distinct molecular properties. For instance, the predicted water solubility of the target compound's (S)-dihydrochloride enantiomer is 0.669 mg/mL , while its mono-hydrochloride 2-isomer counterpart exhibits a predicted solubility of 4.27 mg/mL . This nearly six-fold difference in aqueous solubility highlights how the substitution position can dramatically alter key physicochemical properties, which in turn impacts formulation and reactivity .

Medicinal Chemistry Drug Design Chemical Biology

Key Research Applications for 1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS 1159823-02-5)


Cost-Effective Building Block for Preliminary SAR Studies

In the early stages of drug discovery, structure-activity relationship (SAR) studies often require screening numerous analogs. For this purpose, the racemic 1-(Pyridin-3-yl)ethanamine dihydrochloride provides a cost-effective alternative to expensive chiral amines . Researchers can quickly assess the biological relevance of the pyridin-3-yl-ethylamine scaffold before investing in stereospecific synthesis.

Intermediate for the Synthesis of Racemic Pharmaceutical Candidates

This compound serves as a versatile intermediate in organic synthesis. It can be used to prepare racemic mixtures of more complex molecules, including potential ligands for receptors or enzyme inhibitors . Its utility as a general building block for constructing libraries of compounds for high-throughput screening is well-established.

Comparative Study of Positional Isomers in Chemical Biology

The distinct physicochemical profile of 1-(Pyridin-3-yl)ethanamine compared to its 2-substituted isomer makes it a valuable tool for probing the effects of molecular geometry on biological activity. As the evidence shows, the substitution pattern significantly impacts properties like solubility , which can be a critical factor in designing probes for cellular assays or optimizing a lead compound's drug-like properties.

Method Development and Analytical Standard

With commercially available high purity (97%) , the racemic compound is ideal for use as an analytical standard in developing and validating chromatographic methods (e.g., HPLC, GC). It can be used to establish baseline resolution conditions for separating chiral and achiral mixtures of pyridin-3-yl-ethylamine derivatives.

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